Bienvenue dans la boutique en ligne BenchChem!

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

Lipophilicity Drug-likeness ADME prediction

Streamline your medicinal chemistry workflows with 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid (CAS 1850177-79-5). This acetamido-protected scaffold uniquely bridges the gap between highly polar free amines (XLogP3 –1.6) and overly lipophilic Boc-protected variants (XLogP3 2.3). Its intermediate XLogP3 (0.9) and balanced rotatable bond count (4) provide an ideal conformationally constrained foundation for peptide mimetic design without the post-coupling deprotection burden. The gem-difluorocyclobutyl motif at the β-carbon introduces critical metabolic stability. Purchase this procurement-ready intermediate to accelerate fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration.

Molecular Formula C9H13F2NO3
Molecular Weight 221.2 g/mol
CAS No. 1850177-79-5
Cat. No. B1484871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
CAS1850177-79-5
Molecular FormulaC9H13F2NO3
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1CC(C1)(F)F)C(=O)O
InChIInChI=1S/C9H13F2NO3/c1-5(13)12-7(8(14)15)2-6-3-9(10,11)4-6/h6-7H,2-4H2,1H3,(H,12,13)(H,14,15)
InChIKeyZDOFJFIZUMHPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid (CAS 1850177-79-5): Physicochemical Baseline for Procurement Evaluation


3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid (CAS 1850177-79-5) is a synthetic N-acetyl-protected, fluorinated cyclobutyl amino acid derivative with the molecular formula C9H13F2NO3 and a molecular weight of 221.20 g/mol [1]. The compound features a 3,3-difluorocyclobutyl substituent attached to the β-carbon of an acetamido-propanoic acid backbone, classifying it as a conformationally constrained, fluorinated building block for medicinal chemistry and peptide-mimetic design [1]. Commercially, it is supplied at a minimum purity of 95% . Its computed XLogP3 of 0.9, topological polar surface area of 66.4 Ų, and balanced hydrogen bond profile (2 donors, 5 acceptors) position it as a moderately lipophilic, protected amino acid scaffold suitable for structure-activity relationship (SAR) exploration in drug discovery programs [1].

Why 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Although several difluorocyclobutyl-containing amino acid derivatives share the 3,3-difluorocyclobutyl pharmacophore, their N-terminal protection status, backbone chain length, and resulting physicochemical profiles diverge substantially in ways that directly impact synthetic utility, downstream coupling efficiency, and pharmacokinetic parameter space [1]. The target compound occupies a distinct position within this chemical space: its acetamido-protected propanoic acid scaffold yields an XLogP3 of 0.9, intermediate between the highly polar free amine (XLogP3 –1.6) and the more lipophilic Boc-protected variant (XLogP3 2.3) [1]. These differences cannot be bridged by simple molar equivalency adjustments in synthesis; they dictate solubility, membrane permeability, and compatibility with peptide coupling protocols. The evidence compiled below demonstrates that substitution with a generic in-class analog without quantitative reconciliation of these parameter differences risks altering reaction kinetics, intermediate stability, and ultimate biological readout, none of which are recoverable through post hoc formulation adjustments [1].

Quantitative Differentiation Evidence: 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Acetamido-Propanoic Acid Occupies a Unique Intermediate logP Window Not Replicated by Free Amine, Acetic Acid, or Boc-Protected Analogs

The target compound's computed XLogP3 of 0.9 places it in an intermediate lipophilicity regime. The free amine analog (2-amino-3-(3,3-difluorocyclobutyl)propanoic acid) is substantially more polar with an XLogP3 of –1.6, while the Boc-protected analog is more lipophilic with an XLogP3 of 2.3. The acetic acid backbone analog (2-(3,3-difluorocyclobutyl)-2-acetamidoacetic acid) is slightly less lipophilic at XLogP3 0.6. This 2.5 log unit span between the free amine and Boc-protected forms defines a lipophilicity gradient that cannot be interpolated by simple mixture or molar adjustment [1][2].

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Carbon Backbone Divergence: Target Propanoic Acid Scaffold is 42 Da Larger than the Free Amine and 14 Da Larger than the Acetic Acid Acetamido Analog

The target compound (MW 221.20 g/mol, C9 backbone) is structurally distinct from the free amine analog (MW 179.16 g/mol, C7 backbone), the acetic acid acetamido analog (MW 207.17 g/mol, C8 backbone), and the Boc-protected analog (MW 279.28 g/mol, C12 backbone). The incremental mass differences—42 Da versus free amine, 14 Da versus acetic acid analog, and –58 Da versus Boc-protected—reflect precise differences in carbon count and functional group composition [1]. These are not interchangeable by dilution or concentration adjustment in synthetic protocols where stoichiometric equivalence governs coupling yield.

Molecular weight Building block design Fragment-based drug discovery

Rotatable Bond Count and Conformational Flexibility: Target Compound Offers Intermediate Flexibility (4 Rotatable Bonds) Versus Rigid (3) and Highly Flexible (6) Analogs

The target compound possesses 4 rotatable bonds, compared to 3 for both the free amine analog and the acetic acid acetamido analog, and 6 for the Boc-protected analog [1]. The additional rotatable bond in the target relative to the free amine arises from the acetamido N–C(O)CH3 bond, introducing a discrete degree of conformational freedom that modulates entropic penalties upon target binding. Conversely, the Boc-protected analog carries 6 rotatable bonds due to the tert-butyl group, which may introduce excessive conformational entropy and complicate crystallization [1].

Conformational flexibility Rotatable bonds Entropic penalty

Topological Polar Surface Area Parity with Functional Group Divergence: Target and Acetic Acid Analog Share TPSA (66.4 Ų) but Differ in Backbone Structure

The target compound and its acetic acid acetamido analog share an identical computed TPSA of 66.4 Ų, yet the free amine analog is slightly lower at 63.3 Ų [1]. Despite TPSA parity with the acetic acid analog, the target's propanoic acid backbone introduces an additional methylene spacer (–CH2–) between the difluorocyclobutyl ring and the chiral center, which alters the spatial orientation of the carboxylate and acetamido groups relative to the fluorinated ring. This geometric difference is not captured by TPSA alone but directly impacts steric accessibility during amide bond formation in peptide coupling [1].

Polar surface area Membrane permeability Bioavailability

Hydrogen Bond Acceptor Profile: Boc-Protected Analog Introduces an Additional Acceptor (6 vs. 5), Altering Solubility and Crystallization Behavior

The target compound, the free amine analog, and the acetic acid acetamido analog each present 2 hydrogen bond donors and 5 hydrogen bond acceptors. In contrast, the Boc-protected analog carries 2 donors and 6 acceptors due to the additional carbamate carbonyl oxygen [1]. This additional acceptor site increases the compound's capacity for intermolecular hydrogen bonding in the solid state, which can manifest as altered melting point, reduced solubility in nonpolar solvents, and distinct crystallization behavior relative to the target [1]. For solid-phase peptide synthesis where intermediate solubility in organic solvents is critical, this distinction is operationally significant.

Hydrogen bonding Crystal engineering Solubility

Priority Application Scenarios for 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic Acid Based on Quantitative Differentiation Evidence


SAR Exploration Requiring Intermediate Lipophilicity (XLogP3 ~0.9) Without Deprotection Step

In lead optimization programs where the target binding pocket tolerates moderately lipophilic amino acid side chains, the target compound's XLogP3 of 0.9 provides a ready-to-couple acetamido-protected scaffold that avoids the strongly polar character of the free amine (XLogP3 –1.6) and eliminates the deprotection step required by the Boc-protected analog [1]. This is particularly valuable in parallel library synthesis where post-coupling TFA deprotection of Boc groups would introduce an additional purification burden and potential for epimerization [1].

Peptide-Mimetic Design Where Conformational Restraint and Rotatable Bond Economy Are Prioritized

With 4 rotatable bonds, the target compound offers a balanced conformational entropy profile: more restrained than the Boc-protected analog (6 rotatable bonds) but with sufficient flexibility to accommodate induced-fit binding, unlike the more rigid free amine (3 rotatable bonds) [1]. This makes it a preferred scaffold for designing conformationally constrained peptide mimetics targeting proteolytic enzymes or protein–protein interaction interfaces where entropic optimization is a key design parameter [1].

Fluorinated Building Block Procurement for Metabolic Stability Optimization

The 3,3-difluorocyclobutyl motif introduces metabolic shielding at the β-carbon position. Published studies on closely related 3,3-difluorocyclobutane derivatives demonstrate that gem-difluorination measurably alters pKa and logP relative to nonfluorinated cyclobutane counterparts, providing quantifiable physicochemical differentiation [2]. The target compound combines this fluorination benefit with an acetamido protecting group that is stable under standard peptide coupling conditions, making it a procurement-ready intermediate for medicinal chemistry teams optimizing metabolic stability without introducing synthetic complexity [1][2].

Fragment-Based Drug Discovery (FBDD) Where TPSA-Constrained Fragments Are Screened

With a TPSA of 66.4 Ų—well within the fragment-likeness guideline of ≤140 Ų—and a molecular weight of 221.20 g/mol (compliant with the Rule of Three for fragments), the target compound is a suitable fragment-sized building block for FBDD campaigns [1]. Its intermediate XLogP3 and balanced hydrogen bond profile distinguish it from both more polar and more lipophilic analogs, enabling structure-based design teams to probe a specific region of fragment chemical space [1].

Quote Request

Request a Quote for 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.